Stearyldimethylbenzylammonium chloride

Description

Properties

IUPAC Name |

benzyl-dimethyl-octadecylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H50N.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-25-28(2,3)26-27-23-20-19-21-24-27;/h19-21,23-24H,4-18,22,25-26H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFVFIFLLYFPGHH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H50N.Cl, C27H50ClN | |

| Record name | BENZYLDIMETHYLOCTADECYLAMMONIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8322 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

37612-69-4 (Parent) | |

| Record name | Benzyldimethylstearylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2025139 | |

| Record name | N,N-Dimethyl-N-benzyl-N-octadecylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Benzyldimethyloctadecylammonium chloride appears as white solid or thick liquid with a mild odor. (USCG, 1999), Liquid, White solid or viscous liquid; [HSDB] White crystalline powder; [MSDSonline] | |

| Record name | BENZYLDIMETHYLOCTADECYLAMMONIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8322 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenemethanaminium, N,N-dimethyl-N-octadecyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyldimethylstearylammonium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3886 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

DECOMP @ 120 °C | |

| Record name | BENZYLDIMETHYLSTEARYLAMMONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), SOL IN WATER, CHLOROFORM, BENZENE, ACETONE, XYLENE | |

| Record name | BENZYLDIMETHYLOCTADECYLAMMONIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8322 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZYLDIMETHYLSTEARYLAMMONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

greater than 1.1 at 68 °F (USCG, 1999), GREATER THAN 1.1 @ 20 °C (SOLID) | |

| Record name | BENZYLDIMETHYLOCTADECYLAMMONIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8322 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZYLDIMETHYLSTEARYLAMMONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE, CRYSTALLINE POWDER, SOLID OR VISCOUS LIQ, WHITE | |

CAS No. |

122-19-0 | |

| Record name | BENZYLDIMETHYLOCTADECYLAMMONIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8322 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Stearyldimethylbenzylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyldimethylstearylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stedbac | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20199 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanaminium, N,N-dimethyl-N-octadecyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dimethyl-N-benzyl-N-octadecylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyldimethyl(octadecyl)ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.117 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STEARALKONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0OUO26BB88 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENZYLDIMETHYLSTEARYLAMMONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Stearyldimethylbenzylammonium chloride chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of Stearyldimethylbenzylammonium chloride. It is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical Structure and Identification

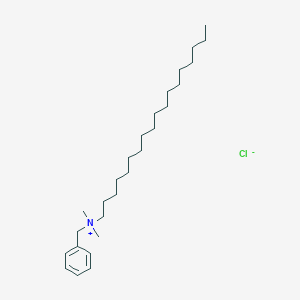

This compound, also known as Stearalkonium chloride or Benzyldimethylstearylammonium chloride, is a quaternary ammonium compound. Its structure consists of a central nitrogen atom covalently bonded to a stearyl group (an 18-carbon alkyl chain), two methyl groups, and a benzyl group. The positive charge on the quaternary nitrogen is balanced by a chloride anion.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is a cationic surfactant with a variety of industrial and cosmetic applications.[1] Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 122-19-0 | [2][3][4] |

| Molecular Formula | C₂₇H₅₀ClN | [2][3] |

| Molecular Weight | 424.1 g/mol | [2] |

| Appearance | White to light yellow crystalline solid or thick liquid with a mild odor. | [1][2] |

| Melting Point | 54-56 °C | [3] |

| Boiling Point | Decomposes at 120 °C | [2] |

| Solubility | Soluble in water (4000 g/L at 20°C), ethanol, propanol, and ethylene glycol.[3][4] | |

| Density | > 1.1 g/cm³ at 20 °C | [2] |

| logP (Octanol-Water Partition Coefficient) | 3.23 | [2] |

Synthesis and Manufacturing

The primary method for synthesizing this compound is through the quaternization of dimethyl-n-octadecylamine with benzyl chloride.[2]

Experimental Protocol: Synthesis

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

Dimethyl octadecylamine

-

Benzyl chloride

-

Reaction kettle with heating and stirring capabilities

-

pH meter

Procedure:

-

Charge the reaction kettle with dimethyl octadecylamine.

-

Heat the dimethyl octadecylamine to 80-85 °C with constant stirring.

-

Slowly add benzyl chloride to the reaction mixture over a period of 1.5 to 2 hours, maintaining the temperature between 80-90 °C.

-

After the addition is complete, increase the temperature to 100-105 °C.

-

Hold the reaction at this temperature for several hours, periodically taking samples to measure the pH of a 1% aqueous solution.

-

The reaction is considered complete when the pH of the 1% aqueous solution reaches 6.0-6.5.

-

Cool the reaction mixture to 60 °C before discharging the final product.

Caption: Workflow for the synthesis of this compound.

Analytical Methods

The analysis of this compound, as a quaternary ammonium compound, can be performed using liquid chromatography-mass spectrometry (LC-MS/MS). Sample preparation often involves a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction method.

Experimental Protocol: Analysis by LC-MS/MS

This protocol provides a general guideline for the extraction and analysis of this compound from a given matrix.

Materials:

-

Sample matrix

-

Acetonitrile

-

Water (LC-MS grade)

-

QuEChERS extraction salts

-

Centrifuge

-

LC-MS/MS system with a suitable C18 column

Procedure:

-

Extraction:

-

Homogenize the sample.

-

To a known amount of the homogenized sample, add acetonitrile and the appropriate QuEChERS extraction salt packet.

-

Shake vigorously for 1 minute.

-

Centrifuge at a high speed to separate the layers.

-

-

Sample Cleanup (if necessary):

-

An aliquot of the supernatant may be subjected to dispersive solid-phase extraction (d-SPE) for cleanup, depending on the matrix.

-

-

LC-MS/MS Analysis:

-

Dilute the final extract with a suitable solvent (e.g., acetonitrile/water mixture).

-

Inject the diluted extract into the LC-MS/MS system.

-

Separate the analyte using a gradient elution on a C18 column.

-

Detect and quantify using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

Caption: General workflow for the analysis of this compound.

Mechanism of Action and Applications

Antimicrobial Mechanism of Action

As a cationic surfactant, the primary mechanism of antimicrobial action for this compound involves the disruption of microbial cell membranes.[2] The positively charged headgroup of the molecule electrostatically interacts with the negatively charged components of the bacterial cell membrane, such as phospholipids and teichoic acids. This interaction leads to the insertion of the long hydrophobic stearyl chain into the lipid bilayer, disrupting its integrity. The subsequent loss of membrane potential, leakage of essential cytoplasmic components, and eventual cell lysis result in the death of the microorganism.

Caption: Logical flow of the antimicrobial action of this compound.

Applications

This compound has a wide range of applications owing to its surfactant and antimicrobial properties.

-

Cosmetics and Personal Care: It is used as an antistatic agent, preservative, and surfactant in hair conditioners, lotions, and other cosmetic formulations.[5]

-

Textile Industry: It functions as a fabric softener and dyeing assistant for acrylic fibers.[2][4]

-

Disinfectants: Its antimicrobial properties make it an active ingredient in disinfectants for surfaces and equipment.[2]

-

Drug Development: In the field of drug development, this compound has been investigated for its potential in modifying the surface of nanoparticles to enhance drug delivery systems.[2] Its surfactant properties can be utilized to improve the solubility and bioavailability of poorly water-soluble drugs.

Safety and Handling

This compound can cause skin and eye irritation at high concentrations.[2] When heated to decomposition, it may emit toxic fumes of nitrogen oxides and hydrogen chloride.[6] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. Benzyldimethylstearylammonium chloride | C27H50N.Cl | CID 31204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 89004-38-6 [smolecule.com]

- 3. keruichemical.com [keruichemical.com]

- 4. Reliable Chemical Trading Partner, Professional Stearyl Dimethyl Benzyl Ammonium Chloride Supply [methylbenzoate-benzoicacid.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. eurl-pesticides.eu [eurl-pesticides.eu]

An In-depth Technical Guide to the Synthesis and Purification of Stearyldimethylbenzylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Stearyldimethylbenzylammonium chloride (SDBAC), a quaternary ammonium compound with wide-ranging applications as a surfactant, antistatic agent, and antimicrobial. This document details the core chemical processes, purification methodologies, and analytical techniques required for obtaining high-purity SDBAC for research, development, and pharmaceutical applications.

Introduction

This compound, also known as stearalkonium chloride, is a cationic surfactant characterized by a long hydrophobic alkyl chain (stearyl group), a quaternary ammonium center, and a benzyl group. This amphipathic structure imparts excellent surface-active properties, making it a valuable ingredient in cosmetics, hair care products, and as a disinfectant.[1][2] In pharmaceutical formulations, it can be used as an excipient, and its antimicrobial properties are of significant interest. The synthesis of SDBAC is a relatively straightforward quaternization reaction, but achieving the high purity required for pharmaceutical and research applications necessitates robust purification and analytical characterization.

Synthesis of this compound

The primary industrial synthesis of this compound involves the quaternization of a tertiary amine, N,N-dimethyloctadecylamine (stearyl dimethylamine), with benzyl chloride.[3] This is a type of Menshutkin reaction, a classic method for the preparation of quaternary ammonium salts.

Chemical Reaction

The overall reaction is as follows:

N,N-Dimethyloctadecylamine + Benzyl Chloride → this compound

Experimental Protocol: Laboratory Scale Synthesis

This protocol outlines a typical laboratory-scale synthesis of this compound.

Materials:

-

N,N-Dimethyloctadecylamine (High Purity)

-

Benzyl Chloride (Reagent Grade)

-

Acetonitrile (Anhydrous)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add N,N-dimethyloctadecylamine (e.g., 29.7 g, 0.1 mol).

-

Add anhydrous acetonitrile (e.g., 100 mL) to dissolve the amine.

-

Commence stirring and gently heat the mixture to a reflux temperature of approximately 80-85°C.

-

Slowly add benzyl chloride (e.g., 13.9 g, 0.11 mol, 1.1 equivalents) dropwise to the reaction mixture over a period of 1-2 hours.

-

After the addition is complete, maintain the reaction mixture at reflux (approximately 82°C) for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by analyzing small aliquots for the disappearance of the starting amine.

-

Once the reaction is deemed complete, cool the mixture to room temperature.

-

The crude product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure using a rotary evaporator to yield the crude this compound as a waxy solid.

Data Presentation: Synthesis Parameters

| Parameter | Value | Reference |

| Reactants | N,N-Dimethyloctadecylamine, Benzyl Chloride | [3] |

| Solvent | Acetonitrile | [4] |

| Molar Ratio (Amine:Benzyl Chloride) | 1 : 1.05 - 1.1 | Inferred from standard quaternization procedures |

| Reaction Temperature | 80 - 85 °C | [4] |

| Reaction Time | 4 - 6 hours | [4] |

| Typical Yield (Crude) | >90% | [4] |

Purification of this compound

Purification is a critical step to remove unreacted starting materials, primarily excess benzyl chloride and any remaining tertiary amine, as well as potential side products. The choice of purification method depends on the scale of the synthesis and the desired final purity.

Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and impurities in a suitable solvent system at different temperatures.

Materials:

-

Crude this compound

-

Acetone (ACS Grade)

-

Hexane (ACS Grade)

-

Erlenmeyer flasks

-

Hot plate

-

Ice bath

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot acetone in an Erlenmeyer flask. The solution should be heated gently on a hot plate until all the solid dissolves.

-

If any insoluble impurities are present, perform a hot gravity filtration.

-

Slowly add hexane (a poor solvent) dropwise to the hot acetone solution until the solution becomes slightly turbid.

-

Add a few drops of hot acetone to redissolve the precipitate and obtain a clear solution.

-

Allow the flask to cool slowly to room temperature. Crystals of pure this compound should form.

-

Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

-

Dry the purified crystals under vacuum to remove residual solvent.

| Solvent System | Role | Rationale |

| Acetone | Good Solvent | SDBAC is highly soluble in hot acetone. |

| Hexane | Anti-Solvent | SDBAC is poorly soluble in hexane, inducing precipitation. |

| Ethanol/Water | Alternative | Can be effective, but may require more optimization. |

Liquid-Liquid Extraction

Liquid-liquid extraction can be employed to remove unreacted, non-polar starting materials like benzyl chloride and the tertiary amine from the ionic product.[1]

Materials:

-

Crude this compound

-

Dichloromethane (or other suitable organic solvent)

-

Deionized Water

-

Separatory funnel

-

Sodium sulfate (anhydrous)

Procedure:

-

Dissolve the crude reaction mixture in a mixture of water and dichloromethane.

-

Transfer the mixture to a separatory funnel.

-

Shake the funnel vigorously, venting frequently to release any pressure.

-

Allow the layers to separate. The aqueous layer will contain the this compound, while the unreacted starting materials will preferentially partition into the organic layer.

-

Drain the lower organic layer.

-

Repeat the extraction of the aqueous layer with fresh dichloromethane two more times to ensure complete removal of impurities.

-

Collect the aqueous layer containing the purified product.

-

The water can be removed by evaporation under reduced pressure to yield the purified this compound. Alternatively, if the next step is in an aqueous solution, the concentration can be determined and used directly.

Characterization and Purity Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of SDBAC and quantifying any residual impurities. A reverse-phase method is typically employed.[5]

| Parameter | Value |

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water with a buffer (e.g., ammonium acetate) |

| Detection | UV at 210 nm or 254 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compound.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.4-7.6 | m | 5H | Aromatic protons of the benzyl group |

| ~4.8 | s | 2H | Methylene protons of the benzyl group (-CH₂-Ph) |

| ~3.3 | m | 2H | Methylene protons adjacent to the nitrogen (-N-CH₂-C₁₆H₃₃) |

| ~3.1 | s | 6H | Methyl protons on the nitrogen (-N(CH₃)₂) |

| ~1.2-1.8 | m | 30H | Methylene protons of the stearyl chain |

| ~0.88 | t | 3H | Terminal methyl protons of the stearyl chain |

| Chemical Shift (ppm) | Assignment |

| ~134 | Quaternary aromatic carbon of the benzyl group |

| ~129-131 | Aromatic carbons of the benzyl group |

| ~67 | Methylene carbon of the benzyl group (-CH₂-Ph) |

| ~65 | Methylene carbon adjacent to the nitrogen (-N-CH₂-C₁₆H₃₃) |

| ~51 | Methyl carbons on the nitrogen (-N(CH₃)₂) |

| ~22-32 | Methylene carbons of the stearyl chain |

| ~14 | Terminal methyl carbon of the stearyl chain |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3030-3080 | C-H stretch | Aromatic |

| 2850-2960 | C-H stretch | Aliphatic (CH₂, CH₃) |

| 1465-1485 | C-H bend | Aliphatic (CH₂) |

| ~1600, ~1495, ~1450 | C=C stretch | Aromatic ring |

| 700-750 | C-H out-of-plane bend | Monosubstituted benzene |

Visualizations

Synthesis Pathway

Caption: Synthesis of this compound.

Purification Workflow

References

- 1. US10370398B2 - Liquid-liquid extraction of DMF - Google Patents [patents.google.com]

- 2. ias.ac.in [ias.ac.in]

- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 4. Benzyldimethylstearylammonium Chloride(122-19-0) 1H NMR spectrum [chemicalbook.com]

- 5. Application of the HPLC method for benzalkonium chloride determination in aerosol preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Critical Micelle Concentration of Stearyldimethylbenzylammonium Chloride in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction to Critical Micelle Concentration

The critical micelle concentration is a fundamental parameter of a surfactant, representing the concentration at which individual surfactant molecules (monomers) in a solution begin to aggregate and form micelles. Below the CMC, surfactant molecules primarily exist as monomers and may adsorb at interfaces, such as the air-water interface, leading to a decrease in surface tension. Above the CMC, the interface becomes saturated, and any additional surfactant molecules self-assemble into micelles, which are colloidal aggregates with a hydrophobic core and a hydrophilic shell. This phenomenon is crucial in various applications, including drug delivery, solubilization of poorly soluble compounds, and formulation of emulsions and suspensions.

Quantitative Data on Micellization

As previously stated, specific experimental data for the critical micelle concentration of Stearyldimethylbenzylammonium chloride under varying conditions of temperature and electrolyte concentration are not widely reported in the accessible literature. However, to provide a frame of reference, the following table summarizes typical CMC values for other homologous alkylbenzyldimethylammonium chlorides and related cationic surfactants. It is important to note that the CMC is highly dependent on the alkyl chain length; a longer chain, such as the stearyl (C18) chain in SDBAC, generally leads to a lower CMC.

| Surfactant | Alkyl Chain Length | Temperature (°C) | Electrolyte (Concentration) | CMC (mol/L) | Reference |

| Dodecyldimethylbenzylammonium chloride | C12 | 25 | None | 4.0 x 10⁻³ | [1] |

| Tetradecyltrimethylammonium bromide | C14 | 25 | None | 3.6 x 10⁻³ | [1] |

| Dodecylpyridinium chloride | C12 | 25 | None | 1.5 x 10⁻² | [1] |

Note: This data is for illustrative purposes and does not represent the CMC of this compound.

Experimental Protocols for CMC Determination

Several experimental techniques can be employed to determine the CMC of a surfactant. The choice of method often depends on the nature of the surfactant (ionic or non-ionic) and the specific requirements of the study.[2][3] The most common methods are detailed below.

Surface Tensiometry

This is a classic and widely used method applicable to both ionic and non-ionic surfactants.[4]

Principle: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases. This is due to the adsorption of surfactant monomers at the air-water interface. Once the surface is saturated with monomers, further addition of the surfactant leads to the formation of micelles in the bulk solution, and the surface tension remains relatively constant. The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of the surfactant concentration.[4]

Detailed Methodology:

-

Preparation of Solutions: A series of aqueous solutions of this compound with varying concentrations are prepared. The concentration range should span below and above the expected CMC.

-

Instrumentation: A tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) is used to measure the surface tension of each solution.

-

Measurement: The surface tension of each solution is measured at a constant temperature. It is crucial to allow the system to reach equilibrium before each measurement.

-

Data Analysis: The surface tension values are plotted against the logarithm of the surfactant concentration. The resulting graph will typically show two linear regions. The intersection of the two lines corresponds to the CMC.[4]

Conductivity Measurement

This method is particularly suitable for ionic surfactants like this compound.[4]

Principle: The electrical conductivity of an ionic surfactant solution changes with concentration. Below the CMC, the conductivity increases almost linearly with the concentration of the surfactant, as the surfactant exists as individual ions. Above the CMC, the rate of increase in conductivity with concentration decreases. This is because the newly formed micelles have a lower mobility than the individual surfactant ions and their associated counterions. The CMC is determined as the point where the slope of the conductivity versus concentration plot changes.[4]

Detailed Methodology:

-

Preparation of Solutions: A stock solution of this compound is prepared in deionized water. A series of dilutions are then made.

-

Instrumentation: A calibrated conductivity meter with a conductivity cell is used. The temperature of the solutions should be strictly controlled using a water bath.

-

Measurement: The conductivity of each solution is measured.

-

Data Analysis: The conductivity is plotted against the surfactant concentration. The plot will show two linear portions with different slopes. The point of intersection of these two lines is taken as the CMC.[4]

Fluorescence Spectroscopy

This is a highly sensitive method that utilizes fluorescent probes.

Principle: Certain fluorescent molecules, such as pyrene, exhibit changes in their fluorescence emission spectra depending on the polarity of their microenvironment. In an aqueous solution below the CMC, the probe resides in a polar environment. When micelles form, the hydrophobic probe partitions into the nonpolar core of the micelles, leading to a significant change in its fluorescence properties (e.g., an increase in fluorescence intensity or a shift in the emission wavelength). The CMC is determined by plotting the change in the fluorescence property against the surfactant concentration.[4]

Detailed Methodology:

-

Preparation of Solutions: A series of this compound solutions are prepared. A small, constant amount of a fluorescent probe (e.g., pyrene) is added to each solution.

-

Instrumentation: A spectrofluorometer is used to measure the fluorescence emission spectra of the solutions.

-

Measurement: The fluorescence intensity at specific emission wavelengths is recorded for each sample.

-

Data Analysis: A plot of a fluorescence parameter (e.g., the ratio of the intensity of two specific emission peaks for pyrene) versus the surfactant concentration is generated. The CMC is determined from the inflection point of this plot.[4]

Factors Influencing the Critical Micelle Concentration

Effect of Temperature

For ionic surfactants, the relationship between CMC and temperature is often complex and can exhibit a U-shaped curve.[5][6] Initially, an increase in temperature may lead to a decrease in the CMC. This is attributed to the disruption of the structured water molecules surrounding the hydrophobic tails of the surfactant, which favors micellization (an entropy-driven process). However, at higher temperatures, the increased thermal energy can disrupt the micelles, leading to an increase in the CMC.[5]

Effect of Electrolytes

The addition of an electrolyte, such as sodium chloride (NaCl), to a solution of an ionic surfactant like this compound generally leads to a decrease in the CMC.[7][8]

Mechanism: The added salt reduces the electrostatic repulsion between the charged head groups of the surfactant molecules in the micelle. The counterions from the salt (in this case, chloride ions) screen the positive charges of the benzylammonium head groups, allowing the surfactant molecules to pack more closely and form micelles at a lower concentration.[7][8] The magnitude of this effect typically increases with the concentration of the added electrolyte.

Visualizations

Experimental Workflow for CMC Determination

Caption: General experimental workflow for determining the CMC.

Micelle Formation Pathway

Caption: Schematic of micelle formation with increasing surfactant concentration.

Conclusion

While specific quantitative data for the critical micelle concentration of this compound remains elusive in the readily available scientific literature, this guide provides a robust framework for its determination and understanding. The experimental protocols for surface tensiometry, conductivity, and fluorescence spectroscopy offer reliable methods for measuring the CMC. Furthermore, the established principles regarding the influence of temperature and electrolytes on similar cationic surfactants provide a strong basis for predicting the behavior of SDBAC in aqueous solutions. For researchers and professionals in drug development, a thorough experimental determination of the CMC under specific formulation conditions is highly recommended to ensure optimal performance and stability.

References

- 1. researchgate.net [researchgate.net]

- 2. justagriculture.in [justagriculture.in]

- 3. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 5. scialert.net [scialert.net]

- 6. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effect of NaCl and KCl on the Micellization of Sodium Dodecyl Sulfate and Sodium Dodecyl Benzene Sulfonate in Presence of Cephradine Monohydrate Through Conductivity – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to the Physical and Chemical Stability of Stearyldimethylbenzylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical stability of Stearyldimethylbenzylammonium chloride (SDBAC), a widely used quaternary ammonium compound. Understanding the stability profile of SDBAC is critical for its application in pharmaceutical formulations, cosmetics, and various industrial products to ensure safety, efficacy, and shelf-life. This document details the known degradation pathways, summarizes stability data from analogous compounds, and provides detailed experimental protocols for stability assessment.

Physicochemical Properties of this compound

This compound, also known as stearalkonium chloride, is a cationic surfactant with a molecular formula of C₂₇H₅₀ClN and a molar mass of approximately 424.15 g/mol . It is characterized by a positively charged quaternary ammonium nitrogen atom covalently bonded to a stearyl group (C18), two methyl groups, and a benzyl group. This amphiphilic structure imparts its surface-active properties.

| Property | Value |

| Molecular Formula | C₂₇H₅₀ClN |

| Molar Mass | 424.15 g/mol |

| Appearance | White or yellowish powder or waxy solid |

| Solubility | Soluble in water, ethanol, and acetone |

| Critical Micelle Conc. | Varies with temperature and ionic strength of the solution |

Chemical Stability Profile

The chemical stability of this compound is a key factor in its formulation and storage. As a quaternary ammonium compound, it is generally considered stable. However, under certain stress conditions, it can undergo degradation.

Hydrolytic Stability

This compound is not expected to undergo hydrolysis in aqueous solutions across a wide pH range. This is due to the absence of hydrolyzable functional groups such as esters or amides in its structure. The carbon-nitrogen bonds of the quaternary ammonium group are stable to hydrolysis.

Photostability

SDBAC is not expected to undergo direct photolysis. To be susceptible to photodegradation, a molecule must be able to absorb light in the UV-visible spectrum. The primary chromophore in SDBAC is the benzyl group, which absorbs UV radiation at wavelengths below 290 nm. Since terrestrial solar radiation is filtered by the atmosphere to wavelengths above 290 nm, direct photodegradation is unlikely. However, indirect photodegradation in the presence of photosensitizers cannot be entirely ruled out without specific experimental data.

Thermal Stability

Thermal degradation is a significant consideration for SDBAC, particularly at elevated temperatures that may be encountered during manufacturing or storage. The primary thermal degradation pathway for quaternary ammonium compounds is Hofmann elimination . This reaction involves the abstraction of a proton from a β-carbon relative to the nitrogen atom by a counter-ion (in this case, chloride), leading to the formation of an alkene, a tertiary amine, and hydrochloric acid.

In the case of SDBAC, the stearyl group provides β-hydrogens, making it susceptible to Hofmann elimination. A secondary, less common, thermal degradation pathway is nucleophilic substitution , where the chloride ion attacks one of the methyl or benzyl groups, leading to the formation of a tertiary amine and an alkyl or benzyl halide.

The onset of thermal decomposition for long-chain quaternary ammonium compounds has been observed in the range of 155-180°C. The rate of degradation is influenced by factors such as the presence of solvents, with greater stability observed in water and methanol. Longer alkyl chains have been shown to increase the rate of thermal degradation in related compounds.

Oxidative Stability

This compound is generally stable to mild oxidizing agents. However, it is incompatible with strong oxidizing agents, which can lead to the degradation of the molecule. The specific degradation products resulting from oxidation have not been extensively reported in the literature but could involve oxidation of the benzyl group or the alkyl chain.

Data on Chemical Stability

Table 1: Illustrative Thermal Degradation Data for a Long-Chain Quaternary Ammonium Compound

| Temperature (°C) | Half-life (t½) (hours) | Degradation Rate Constant (k) (s⁻¹) |

| 150 | 72 | 2.67 x 10⁻⁶ |

| 160 | 36 | 5.34 x 10⁻⁶ |

| 170 | 18 | 1.07 x 10⁻⁵ |

| 180 | 9 | 2.14 x 10⁻⁵ |

Disclaimer: This data is for illustrative purposes and is based on typical degradation profiles of similar long-chain quaternary ammonium compounds. Actual values for SDBAC may vary.

Table 2: Illustrative Forced Degradation of this compound

| Stress Condition | % Degradation (Illustrative) | Major Degradation Products (Predicted) |

| Acid Hydrolysis (0.1 M HCl, 80°C, 24h) | < 1% | None expected |

| Alkaline Hydrolysis (0.1 M NaOH, 80°C, 24h) | < 2% | Possible minor degradation via Hofmann elimination |

| Oxidation (3% H₂O₂, RT, 24h) | 5-10% | Oxidized derivatives of the benzyl and/or stearyl group |

| Thermal (80°C, 7 days) | 2-5% | Octadecene, Dimethylbenzylamine, Methylstearylamine, Benzyl chloride, Methyl chloride |

| Photolytic (ICH Q1B, 200 W h/m² UV, 1.2 million lux h visible) | < 1% | None expected |

Disclaimer: This data is for illustrative purposes. The extent of degradation and the specific products formed will depend on the exact experimental conditions and the formulation.

Experimental Protocols

The following are detailed methodologies for conducting stability studies on this compound.

Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products.

-

Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a UV detector or a Mass Spectrometer (MS) detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is recommended.

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

-

Gradient Program (Illustrative):

Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 214 nm and 254 nm, or MS detection in positive ion mode.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve an accurately weighed amount of SDBAC in the initial mobile phase composition to a final concentration of approximately 1 mg/mL.

Forced Degradation Studies

Forced degradation studies are performed to generate potential degradation products and to demonstrate the specificity of the stability-indicating method.

-

Preparation of Stock Solution: Prepare a stock solution of SDBAC at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile).

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 1 M HCl.

-

Heat the mixture at 80°C for 24 hours.

-

Cool the solution to room temperature.

-

Neutralize with 1 M NaOH.

-

Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

-

Analyze by HPLC.

-

-

Alkaline Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

-

Heat the mixture at 80°C for 24 hours.

-

Cool the solution to room temperature.

-

Neutralize with 1 M HCl.

-

Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

-

Analyze by HPLC.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

-

Analyze by HPLC.

-

-

Thermal Degradation:

-

Place the solid SDBAC powder in a controlled temperature oven at 80°C for 7 days.

-

Alternatively, heat a solution of SDBAC (1 mg/mL in a suitable solvent) at 80°C for 7 days.

-

After the stress period, dissolve and/or dilute the sample to a final concentration of 0.1 mg/mL with the mobile phase.

-

Analyze by HPLC.

-

-

Photostability Testing:

-

Expose the solid SDBAC powder and a solution of SDBAC (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be kept in the dark under the same temperature conditions.

-

After exposure, prepare solutions of the stressed samples at a final concentration of 0.1 mg/mL.

-

Analyze by HPLC.

-

Visualizations

The following diagrams illustrate the predicted degradation pathway of this compound and a typical workflow for a stability study.

Caption: Predicted Hofmann elimination pathway of SDBAC under thermal stress.

Caption: General workflow for conducting a forced degradation stability study of SDBAC.

Conclusion

This compound is a chemically stable compound under normal storage conditions. It is resistant to hydrolysis and direct photolysis. The primary degradation pathway is thermal, proceeding mainly through Hofmann elimination at elevated temperatures. While specific quantitative stability data for SDBAC is limited, the information on analogous long-chain quaternary ammonium compounds and the provided experimental protocols offer a robust framework for researchers, scientists, and drug development professionals to assess its stability in specific formulations. Rigorous stability testing according to the outlined methodologies is essential to ensure the quality, safety, and efficacy of any product containing this compound.

Technical Guide: Solubility of Stearyldimethylbenzylammonium Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of stearyldimethylbenzylammonium chloride (SDBAC), a quaternary ammonium compound with wide-ranging applications as a surfactant, antimicrobial agent, and excipient in various formulations. Understanding its solubility in organic solvents is critical for product development, formulation optimization, and ensuring stability and efficacy.

Core Concepts in Solubility

The solubility of a compound is defined as the maximum concentration that can be dissolved in a specific solvent at a given temperature to form a saturated solution. For a cationic surfactant like this compound, its molecular structure, featuring a long hydrophobic alkyl chain and a charged hydrophilic head group, dictates its solubility profile across different solvent polarities.

Quantitative Solubility Data

| Solvent | Chemical Formula | Type | Solubility | Temperature (°C) | Citation |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 125 mg/mL | Not Specified | |

| Ethanol | C₂H₅OH | Polar Protic | Soluble | Not Specified | [1][2] |

| Methanol | CH₃OH | Polar Protic | Slightly Soluble | Not Specified | [3][4] |

| Isopropyl Alcohol | C₃H₈O | Polar Protic | Soluble | Not Specified | [1] |

| Propanol | C₃H₈O | Polar Protic | Soluble | Not Specified | |

| Ethylene Glycol | C₂H₆O₂ | Polar Protic | Soluble | Not Specified | |

| Chloroform | CHCl₃ | Polar Aprotic | Slightly Soluble | Not Specified | [3][4] |

| Benzene | C₆H₆ | Non-polar | Soluble | Not Specified | |

| Acetone | C₃H₆O | Polar Aprotic | Soluble | Not Specified | |

| Xylene | C₈H₁₀ | Non-polar | Soluble | Not Specified |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of this compound solubility in an organic solvent. This protocol is adapted from general principles for solubility testing of chemical substances.

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (analytical grade)

-

Organic solvent of interest (HPLC grade or equivalent)

-

Analytical balance (readable to 0.1 mg)

-

Temperature-controlled orbital shaker or magnetic stirrer with hotplate

-

Thermostatic water bath or incubator

-

Glass vials with screw caps and PTFE septa

-

Syringes and syringe filters (0.22 µm, compatible with the solvent)

-

Drying oven or vacuum desiccator

-

Appropriate personal protective equipment (PPE): safety goggles, gloves, lab coat

Procedure:

-

Preparation of Saturated Solution:

-

Add a measured volume of the organic solvent to a glass vial.

-

Add an excess amount of this compound to the solvent to ensure that a saturated solution is formed. The presence of undissolved solid is necessary to confirm saturation.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or on a magnetic stirrer within a thermostatic bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a minimum of 24 hours with continuous agitation. This ensures that the dissolution equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, cease agitation and allow the excess solid to settle for at least 2 hours at the constant temperature.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Attach a syringe filter to the syringe and dispense the filtered saturated solution into a pre-weighed, clean, and dry collection vial. Record the exact volume transferred.

-

-

Solvent Evaporation:

-

Place the collection vial containing the filtered solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the SDBAC. Alternatively, a rotary evaporator or vacuum desiccator can be used for more sensitive compounds or high-boiling point solvents.

-

-

Mass Determination and Solubility Calculation:

-

Once the solvent is completely evaporated, allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the vial containing the dried this compound.

-

Calculate the mass of the dissolved SDBAC by subtracting the initial weight of the empty vial.

-

The solubility can then be expressed in various units, such as g/L, mg/mL, or mol/L, by dividing the mass of the solute by the volume of the solvent aliquot taken.

-

Analytical Method for Concentration Determination:

For a more precise determination of the concentration of this compound in the saturated solution, especially in cases where gravimetric analysis is not suitable, analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or charged aerosol detector) or titration methods can be employed.[5] A validated analytical method is crucial for accurate quantification.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound in an organic solvent.

Caption: Workflow for determining the solubility of a compound in an organic solvent.

Signaling Pathways and Logical Relationships

The solubility of a quaternary ammonium compound like this compound is governed by the interplay of intermolecular forces between the solute and the solvent molecules. The following diagram illustrates the key factors influencing this process.

References

Spectroscopic Analysis of Stearyldimethylbenzylammonium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic techniques utilized for the structural elucidation and analysis of Stearyldimethylbenzylammonium chloride (SDBAC), a quaternary ammonium compound widely used as a cationic surfactant, antimicrobial agent, and excipient in pharmaceutical formulations. This document details experimental protocols and presents key quantitative data for Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the unambiguous structural confirmation of SDBAC, providing detailed information about the chemical environment of each proton and carbon atom within the molecule.

Quantitative Data: ¹H NMR

The following table summarizes the expected chemical shifts for the protons in this compound, based on available spectral data.

| Assignment | Chemical Shift (δ) in ppm | Multiplicity | Integration |

| Aromatic Protons (C₆H₅) | ~7.61 - 7.51 | Multiplet | 5H |

| Benzyl CH₂ (C₆H₅-CH₂-N⁺) | ~4.67 | Singlet | 2H |

| N⁺-CH₂ (N⁺-CH₂-C₁₇H₃₅) | ~3.31 | Multiplet | 2H |

| N⁺-(CH₃)₂ | ~3.02 | Singlet | 6H |

| Stearyl CH₂ (adjacent to N⁺-CH₂) | ~1.79 | Multiplet | 2H |

| Stearyl (CH₂)₁₅ chain | ~1.31 - 1.25 | Multiplet | 30H |

| Terminal CH₃ of Stearyl Chain | ~0.86 | Triplet | 3H |

Note: Chemical shifts are referenced to Tetramethylsilane (TMS) at 0 ppm. The spectrum is typically recorded in deuterated chloroform (CDCl₃).

Experimental Protocol: ¹H NMR Spectroscopy

A detailed methodology for acquiring a ¹H NMR spectrum of this compound is as follows:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation:

-

A high-resolution NMR spectrometer, such as a Bruker AC-300 (300 MHz) or equivalent, is suitable for analysis.

-

-

Data Acquisition Parameters:

-

Pulse Program: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): Approximately 3-4 seconds.

-

Spectral Width (sw): 0-10 ppm.

-

Temperature: 298 K (25 °C).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Quantitative Data: Characteristic FTIR Absorption Bands

The following table outlines the expected characteristic absorption bands for the functional groups in SDBAC.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 3100 - 3000 | C-H Stretch | Aromatic (C₆H₅) | Medium |

| 2960 - 2850 | C-H Stretch | Aliphatic (Stearyl and Methyl groups) | Strong |

| 1600 - 1450 | C=C Stretch | Aromatic Ring | Medium to Weak |

| 1470 - 1350 | C-H Bend | Aliphatic (CH₂ and CH₃) | Medium |

| ~700 and ~740 | C-H Out-of-plane Bend | Monosubstituted Benzene Ring | Strong |

Experimental Protocol: FTIR Spectroscopy

The following protocol describes the analysis of this compound using the KBr pellet technique.[1]

-

Sample Preparation:

-

Thoroughly dry both the SDBAC sample and potassium bromide (KBr) powder in an oven to remove any residual moisture.

-

In an agate mortar, grind 1-2 mg of SDBAC with approximately 100-200 mg of KBr until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Instrumentation:

-

A Fourier-Transform Infrared Spectrometer, such as a Perkin-Elmer 1710 or equivalent, is used for analysis.[1]

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet containing the sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument's software automatically subtracts the background spectrum from the sample spectrum.

-

The resulting transmittance or absorbance spectrum is then analyzed for characteristic absorption bands.

-

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structure of SDBAC by analyzing the mass-to-charge ratio of its ions and their fragments.

Quantitative Data: Expected Mass-to-Charge Ratios (m/z)

The table below lists the expected m/z values for the molecular ion and key fragments of this compound.

| m/z | Proposed Fragment | Description |

| 390.4 | [C₂₇H₅₀N]⁺ | Molecular Cation |

| 91.1 | [C₇H₇]⁺ | Tropylium ion (from benzyl group) |

| 299.3 | [C₂₀H₄₃N]⁺ | Loss of the benzyl group |

Note: The fragmentation pattern of benzalkonium chlorides is often characterized by the loss of the toluyl group, leading to the formation of a tropylium ion at m/z 91.

Experimental Protocol: Mass Spectrometry (LC-MS/MS)

A common approach for the analysis of quaternary ammonium compounds like SDBAC is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Sample Preparation:

-

Prepare a stock solution of SDBAC in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution with the mobile phase to a final concentration in the low µg/mL to ng/mL range.

-

-

Instrumentation:

-

An LC-MS/MS system, consisting of a High-Performance Liquid Chromatograph (HPLC) coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

-

-

LC Parameters:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water, both containing an additive like formic acid or ammonium acetate to improve ionization.

-

Flow Rate: 0.2 - 0.5 mL/min.

-

Injection Volume: 5 - 20 µL.

-

-

MS Parameters:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Scan Mode: Full scan to identify the molecular ion, followed by product ion scans (MS/MS) of the parent ion to generate fragmentation patterns.

-

Collision Energy: Optimized to induce fragmentation of the parent ion.

-

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry can be used for the quantitative analysis of this compound, particularly through the formation of colored ion-pair complexes. Direct UV-Vis analysis is also possible due to the absorbance of the benzene ring.

Quantitative Data: UV-Vis Absorption

Direct measurement of SDBAC in aqueous solution is expected to show absorption maxima characteristic of the benzene ring.

| Wavelength (λmax) | Solvent | Molar Absorptivity (ε) |

| ~257, 263, 269 nm | Water or Ethanol | To be determined empirically |

Note: The exact λmax and molar absorptivity can be influenced by the solvent and pH.

Experimental Protocol: UV-Vis Spectrophotometry

The following protocol outlines a general procedure for the quantitative analysis of SDBAC.

-

Sample Preparation (for Standard Curve):

-

Prepare a stock solution of SDBAC of known concentration in a suitable solvent (e.g., deionized water or ethanol).

-

Create a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

-

Instrumentation:

-

A double-beam UV-Vis spectrophotometer.

-

-

Data Acquisition:

-

Set the spectrophotometer to scan across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

-

Use the solvent as a blank to zero the instrument.

-

Measure the absorbance of each standard solution at the determined λmax.

-

-

Data Analysis:

-

Plot a calibration curve of absorbance versus concentration.

-

The concentration of an unknown sample can be determined by measuring its absorbance and interpolating from the calibration curve, ensuring the absorbance falls within the linear range of the curve.

-

Workflow and Data Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound, from sample preparation to data interpretation and structural confirmation.

References

An In-depth Technical Guide to the Thermogravimetric Analysis of Stearyldimethylbenzylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of Stearyldimethylbenzylammonium chloride (SDBAC). Due to the limited availability of direct experimental data for SDBAC in published literature, this guide synthesizes information from closely related quaternary ammonium compounds (QACs) to provide a robust framework for understanding its expected thermal behavior. This document is intended to be a valuable resource for professionals in research, development, and quality control who work with SDBAC and similar long-chain quaternary ammonium salts.

Introduction to this compound and its Thermal Stability

This compound, also known as stearalkonium chloride, is a cationic surfactant with a wide range of applications, including as an antimicrobial agent, a conditioning agent in personal care products, and a phase transfer agent in chemical synthesis. Its chemical structure consists of a positively charged quaternary nitrogen atom bonded to a long stearyl (C18) alkyl chain, two methyl groups, and a benzyl group. The chloride anion neutralizes the positive charge.

The thermal stability of SDBAC is a critical parameter that influences its storage, handling, and application, particularly in formulations and processes that involve elevated temperatures. Thermal degradation can lead to a loss of efficacy and the formation of potentially undesirable byproducts. Thermogravimetric analysis is a key technique for evaluating the thermal stability of SDBAC, providing valuable information about its decomposition profile as a function of temperature.

Principles of Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a thermal analysis technique that measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. The resulting data, typically plotted as mass versus temperature or time, provides quantitative information about physical and chemical phenomena that involve mass changes, such as decomposition, dehydration, and oxidation.

Predicted Thermal Decomposition Profile of this compound

Based on the thermal behavior of structurally similar quaternary ammonium salts, such as benzalkonium chloride and other long-chain alkylbenzyl dimethyl ammonium chlorides, the thermal decomposition of SDBAC is expected to occur in a primary stage. The onset of decomposition for analogous compounds typically begins in the range of 180°C to 210°C, with the process completing around 300°C to 350°C.[1] The primary decomposition pathways for quaternary ammonium halides are believed to be a combination of Hofmann elimination and nucleophilic substitution (SN2) reactions.

Quantitative Data Summary

The following table summarizes the expected quantitative data from the thermogravimetric analysis of this compound, inferred from analogous compounds.

| Thermal Parameter | Expected Value Range |

| Onset Decomposition Temperature (Tonset) | 180 - 210 °C |

| Temperature of Maximum Decomposition Rate (Tpeak) | 250 - 300 °C |

| Final Decomposition Temperature | ~ 350 °C |

| Residual Mass at 600 °C | < 5% |

Detailed Experimental Protocol for Thermogravimetric Analysis

This section provides a detailed, representative methodology for conducting the thermogravimetric analysis of this compound.

4.1. Instrumentation and Materials

-

Thermogravimetric Analyzer: A TGA instrument capable of heating to at least 600°C with high precision in temperature and mass measurements.

-

Gases: High-purity nitrogen (or another inert gas such as argon) for creating an inert atmosphere, and an oxidizing gas (air or oxygen) if studying oxidative decomposition.

-

Sample Pans: Platinum or alumina crucibles are recommended for their inertness at high temperatures.

-

SDBAC Sample: A representative, dry sample of this compound.

4.2. Experimental Procedure

-

Sample Preparation: Accurately weigh 5-10 mg of the SDBAC sample into a clean, tared TGA sample pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes before starting the analysis to ensure an inert atmosphere.

-

-

Temperature Program:

-

Equilibrate the sample at 30°C.

-

Heat the sample from 30°C to 600°C at a constant heating rate of 10 °C/min.

-

-

Data Acquisition: Record the sample mass as a function of temperature. The derivative of the mass loss curve (DTG curve) should also be recorded to identify the temperatures of maximum decomposition rates.

Data Analysis and Interpretation

The TGA data should be analyzed to determine key thermal stability parameters:

-

Onset Decomposition Temperature (Tonset): The temperature at which significant mass loss begins. This is often determined by the intersection of the baseline with the tangent of the decomposition step on the TGA curve.

-

Peak Decomposition Temperature (Tpeak): The temperature at which the rate of mass loss is at its maximum. This is identified as the peak in the first derivative of the TGA curve (the DTG curve).

-

Mass Loss Percentage: The percentage of the initial sample mass lost during each decomposition step.

-

Residual Mass: The mass of the sample remaining at the end of the experiment, which can indicate the formation of non-volatile decomposition products or inorganic residues.

Visualizing the Experimental Workflow and Decomposition Pathways

Experimental Workflow

The following diagram illustrates the logical workflow for the thermogravimetric analysis of this compound.

Proposed Thermal Decomposition Pathways

The thermal decomposition of quaternary ammonium chlorides like SDBAC is generally understood to proceed through two primary mechanisms: Hofmann elimination and nucleophilic substitution.

Conclusion

This technical guide provides a comprehensive, albeit inferred, overview of the thermogravimetric analysis of this compound. By leveraging data from structurally similar compounds, a detailed experimental protocol, expected quantitative data, and potential decomposition pathways have been outlined. This information serves as a valuable starting point for researchers, scientists, and drug development professionals in designing and interpreting TGA experiments for SDBAC and related materials, ensuring their safe and effective application. It is recommended that direct experimental validation be performed to confirm the thermal properties of specific SDBAC samples.

References

An In-depth Technical Guide to Stearyldimethylbenzylammonium Chloride (CAS 122-19-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, toxicological profile, and experimental methodologies related to Stearyldimethylbenzylammonium chloride (CAS 122-19-0), a versatile quaternary ammonium compound.

Core Properties

This compound, also known as stearalkonium chloride, is a cationic surfactant with a long-chain alkyl group, conferring its surface-active and antimicrobial properties.[1] It is widely utilized in various industrial and consumer products, including as a disinfectant, fabric softener, and antistatic agent.[2]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 122-19-0 | [3] |

| Molecular Formula | C27H50ClN | [1] |

| Molecular Weight | 424.15 g/mol | [1] |

| Appearance | White to off-white solid or viscous liquid | [3] |

| Melting Point | 54-56 °C | [1] |

| Solubility | Soluble in water | [3] |

| Synonyms | N-Benzyl-N,N-dimethyloctadecan-1-aminium chloride, Benzyldimethylstearylammonium chloride | [1][4] |

Antimicrobial Mechanism of Action

The primary mechanism of antimicrobial action for this compound, a quaternary ammonium compound (QAC), involves the disruption of microbial cell membranes.[5][6] The positively charged cationic head of the molecule electrostatically interacts with the negatively charged components of the bacterial cell wall and cytoplasmic membrane.[7][8] This initial binding is followed by the penetration of the long, hydrophobic stearyl chain into the lipid bilayer, leading to disorganization, increased permeability, and leakage of essential intracellular components, ultimately resulting in cell death.[6][7]

Toxicological Profile

The safety of this compound is concentration-dependent. While it is considered safe for use in cosmetic products at typical concentrations (0.1% to 5%), higher concentrations can cause skin and eye irritation.[1]